

CAS number and molecular weight of 1-(piperazin-1-yl)propan-2-ol

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Compound of Interest

Compound Name: 1-(Piperazin-1-yl)propan-2-ol

Cat. No.: B086012

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An In-depth Technical Guide to 1-(piperazin-1-yl)propan-2-ol

This technical guide provides a comprehensive overview of 1-(piperazin-1-yl)propan-2-ol, a piperazine derivative of interest to researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, and known biological activities, presenting data in a structured format for clarity and ease of comparison.

Physicochemical Properties

1-(piperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C₇H₁₆N₂O.

[1] Several synonyms for this compound exist, including 1-(1-PIPERAZINYL)-2-PROPANOL and 1-(2-hydroxypropyl)piperazine.[1]

Property	Value	Reference
CAS Number	1074-54-0, 1077-93-6	[1]
Molecular Formula	C ₇ H ₁₆ N ₂ O	[1]
Molecular Weight	144.21 g/mol	[1]

Synthesis of 1-(piperazin-1-yl)propan-2-ol

The synthesis of monosubstituted piperazine derivatives like 1-(piperazin-1-yl)propan-2-ol can be achieved through various methods. A common approach involves the nucleophilic

substitution reaction between piperazine and a suitable electrophile. One simplified, one-pot-one-step procedure involves the reaction of an in-situ formed piperazine-1-ium cation (as a monohydrochloride or monoacetate) with an appropriate reagent.^{[2][3]} This method avoids the need for protecting groups, which are often used in multi-step syntheses.^[2]

Representative Experimental Protocol for Synthesis

A general method for preparing β -amino alcohols such as **1-(piperazin-1-yl)propan-2-ol** involves the ring-opening of an epoxide. The following is a representative, hypothetical protocol.

Step 1: Reaction of Piperazine with Propylene Oxide

To a solution of piperazine (2 equivalents) in a suitable solvent such as methanol or ethanol, propylene oxide (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Purification

Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with water and brine to remove any unreacted piperazine and other water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. The final product, **1-(piperazin-1-yl)propan-2-ol**, can be purified by column chromatography on silica gel.

Biological Activities and Applications in Drug Development

The piperazine moiety is a common scaffold in many biologically active compounds due to its favorable physicochemical properties and its ability to interact with various biological targets.^[4] Derivatives of piperazine have demonstrated a wide range of pharmacological activities.^[5]

Biological Activity	Description
Antidepressant-like Effects	Derivatives of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol have been synthesized and shown to possess antidepressant-like activities in murine models.[6]
Antifungal Activity	A piperazine propanol derivative, GSI578, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase in <i>Candida albicans</i> , exhibiting antifungal activity against pathogenic fungi.[7]
Anthelmintic Activity	Piperazine and its derivatives are known for their effectiveness against parasitic worm infections by inducing flaccid paralysis in the worms.[5]
Anti-inflammatory Properties	Certain piperazine-based compounds have shown efficacy in reducing inflammatory responses.[5]
Anticonvulsant Effects	Piperazine derivatives have been investigated for their potential to block excitatory neurotransmission, suggesting anticonvulsant properties.[5]
Anticancer Activity	A novel piperazine derivative has been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL.[8] Additionally, 1,4-disubstituted piperazine-2,5-dione derivatives have been evaluated for their antioxidant properties and their ability to protect against oxidative stress-induced cell injury via the IL-6/Nrf2 loop pathway.[9]

Adrenoceptor Antagonism

A non-selective α -adrenoceptor antagonist from the group of pyrrolidin-2-one derivatives containing a piperazine moiety has shown potential metabolic benefits.[\[10\]](#)

Experimental Protocols for Biological Assays

Antidepressant-like Activity Assessment (Tail-Suspension Test)

This protocol is based on the evaluation of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives.[\[6\]](#)

- **Animals:** Male Swiss albino mice are used.
- **Procedure:** Mice are individually suspended by their tail from a lever, and the duration of immobility is recorded over a specific period (e.g., 6 minutes).
- **Data Analysis:** A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Inhibition of 1,3-beta-D-Glucan Synthase Assay

This protocol is based on the identification of a piperazine propanol derivative as an antifungal agent.[\[7\]](#)

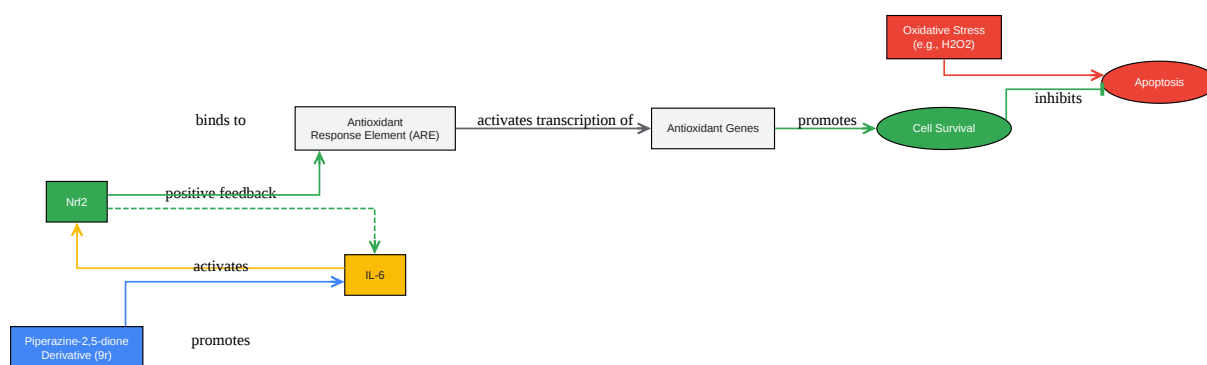
- **Enzyme Preparation:** 1,3-beta-D-glucan synthase is prepared from *Candida albicans*.
- **Assay:** The enzyme activity is measured in the presence of varying concentrations of the test compound by monitoring the incorporation of a radiolabeled substrate (e.g., UDP-[¹⁴C]glucose) into the glucan polymer.
- **Data Analysis:** The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.

Signaling Pathways

The biological activities of some piperazine derivatives have been linked to their modulation of specific cellular signaling pathways.

IL-6/Nrf2 Positive-Feedback Loop

Certain 1,4-disubstituted piperazine-2,5-dione derivatives have been found to exert their antioxidative effects by activating the IL-6/Nrf2 positive-feedback loop, which promotes cell survival.[9]

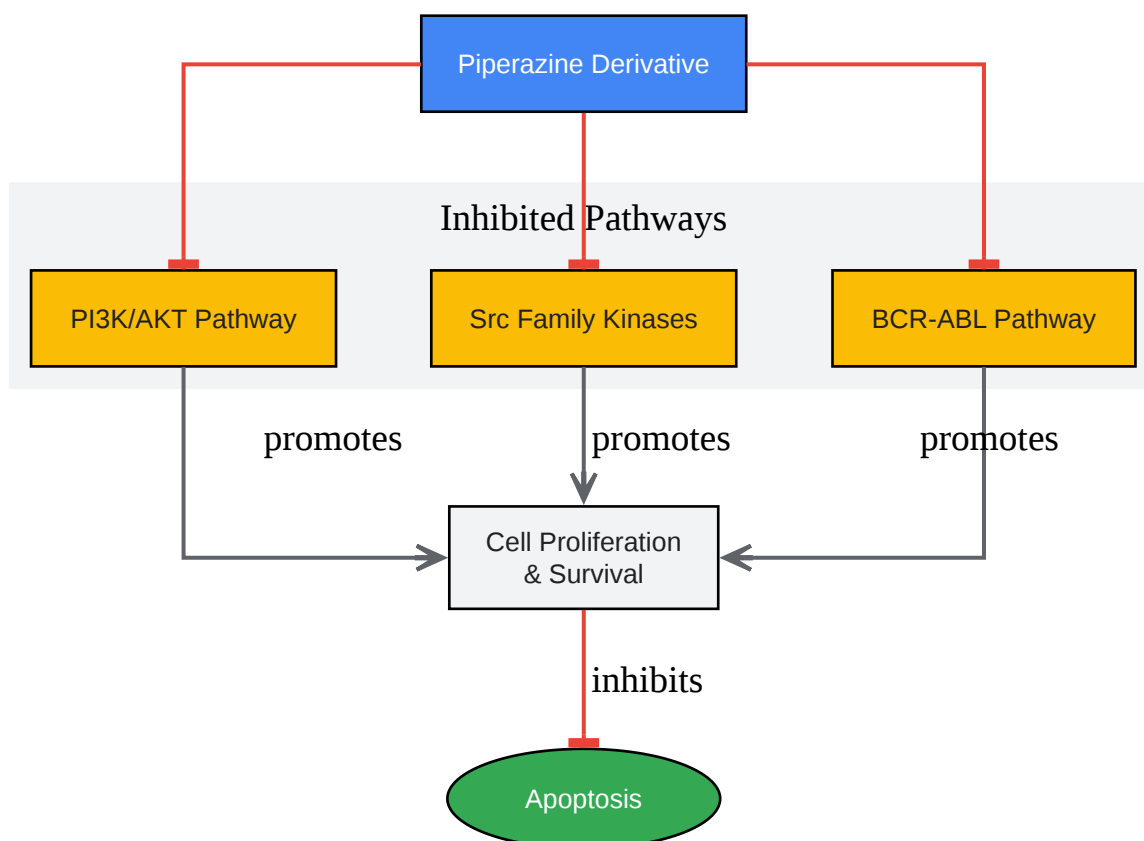


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Caption: IL-6/Nrf2 positive-feedback loop activated by a piperazine derivative.

Inhibition of Cancer Signaling Pathways

A novel piperazine derivative has been shown to induce apoptosis in cancer cells by concurrently inhibiting several key signaling pathways implicated in cancer cell proliferation and survival.[8]



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Caption: Inhibition of multiple cancer signaling pathways by a piperazine derivative.

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